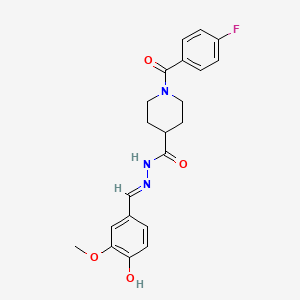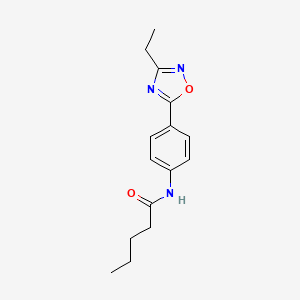
N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been investigated.
Wirkmechanismus
The mechanism of action of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide is not fully understood. However, it has been suggested that this compound may exert its antibacterial and antifungal effects by disrupting the cell membrane of microorganisms. Furthermore, this compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and inflammatory diseases.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, which is a process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has several advantages and limitations for lab experiments. One of the advantages is that this compound has been shown to have broad-spectrum antimicrobial activity, making it a useful tool for studying microorganisms. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide. One of the future directions is to investigate the potential use of this compound in the development of new antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer and inflammatory diseases. Finally, future studies may focus on the synthesis of analogs of this compound to improve its efficacy and reduce its limitations.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been investigated for its potential applications in antimicrobial agents, cancer, and inflammatory disease treatments. While the mechanism of action of this compound is not fully understood, it has been shown to have low toxicity and broad-spectrum antimicrobial activity, making it a useful tool for studying microorganisms. Future studies may focus on the development of new analogs of this compound and further investigation of its potential applications in scientific research.
Synthesemethoden
The synthesis of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been achieved using different methods. One of the commonly used methods involves the reaction of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline with pentanoyl chloride in the presence of a base. This reaction leads to the formation of the desired compound, which is then purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been studied for its potential applications in scientific research. This compound has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has been investigated for its potential use in the treatment of cancer and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-5-6-14(19)16-12-9-7-11(8-10-12)15-17-13(4-2)18-20-15/h7-10H,3-6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLPDTSUZLCDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
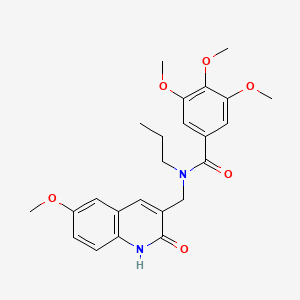
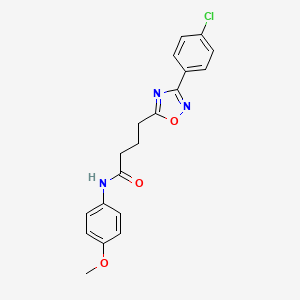
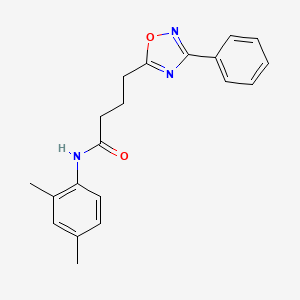
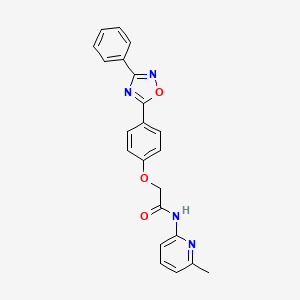
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7692195.png)

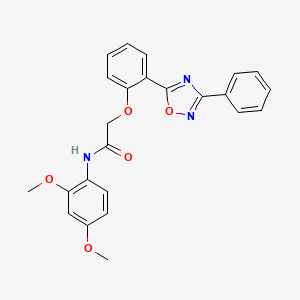

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692213.png)

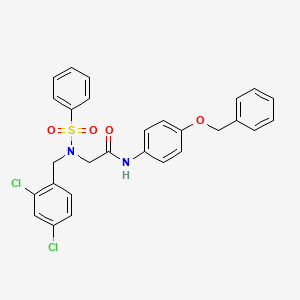

![N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide](/img/structure/B7692241.png)
